4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
Overview
Description
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO. This compound is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also contains a chlorine atom and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The general reaction scheme is as follows:
4-chloro-2-methylphenol+2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxide in ethanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzoic acid or 4-(2-Bromoethoxy)-1-chloro-2-methylbenzaldehyde.
Reduction: 4-(2-Ethoxy)-1-chloro-2-methylbenzene.
Scientific Research Applications
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The bromoethoxy group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The methyl and bromoethoxy groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene can be compared with other similar compounds such as:
4-(2-Bromoethoxy)-1-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.
4-(2-Bromoethoxy)-1-methylbenzene:
4-(2-Bromoethoxy)-1-chloro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, resulting in variations in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOHEJWUQAGMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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